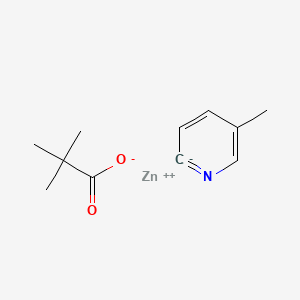
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide” is a zinc complex that features a combination of 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with the appropriate ligands. One common method involves the use of zinc chloride or zinc acetate as the zinc source. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, are prepared separately and then reacted with the zinc salt in a suitable solvent such as ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc complexes with higher oxidation states, while substitution reactions may produce new zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as Michael additions and aldol reactions with high efficiency and selectivity .
Biology and Medicine
Zinc complexes are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to form stable complexes makes it suitable for use in coatings, adhesives, and other materials that require enhanced durability and performance .
Mecanismo De Acción
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves coordination to target molecules. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, stabilize the zinc ion and enhance its reactivity. Molecular targets may include enzymes, nucleic acids, and other biomolecules, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;2,2-dimethylpropanoate;2H-pyridin-2-ide
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to the presence of the 5-methyl-2H-pyridin-2-ide ligand, which imparts specific electronic and steric properties to the complex. This uniqueness can result in distinct reactivity and selectivity in catalytic and biological applications compared to other similar zinc complexes .
Propiedades
Fórmula molecular |
C11H15NO2Zn |
|---|---|
Peso molecular |
258.6 g/mol |
Nombre IUPAC |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clave InChI |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















